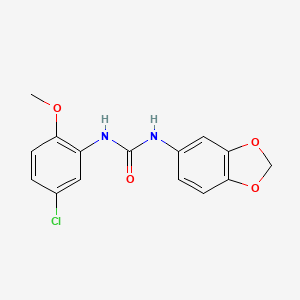![molecular formula C21H18ClN3O2 B5394245 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5394245.png)
3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone under acidic or basic conditions.
Functionalization: Introduction of the 3-chlorophenyl, methoxymethyl, and 2-methoxyphenyl groups can be done through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the aromatic rings or the pyrazolo[1,5-a]pyrimidine core, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, pyrazolo[1,5-a]pyrimidine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators.
Medicine
Medicinally, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- 3-(3-chlorophenyl)-2-(methyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxymethyl and methoxyphenyl groups may enhance its solubility and interaction with biological targets.
属性
IUPAC Name |
3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-26-13-17-20(14-6-5-7-15(22)12-14)21-23-11-10-18(25(21)24-17)16-8-3-4-9-19(16)27-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBIGAPLDCTMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B5394172.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5394175.png)
![ethyl (2E)-2-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5394183.png)
![7-propionyl-2-pyridin-4-yl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5394205.png)
![4-({2,6-dichloro-4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}methyl)benzoic acid](/img/structure/B5394213.png)
![1-methyl-1'-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4'-piperidine]-2-one](/img/structure/B5394218.png)

![4-(5-methylpyridin-2-yl)-1-[(5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5394228.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5394234.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5394238.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5394249.png)
![6-[(diethylamino)methyl]-N-[(5-methyl-2-furyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5394257.png)
![2-(4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetamide](/img/structure/B5394268.png)
![oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone](/img/structure/B5394271.png)
